
2,2-Bis(4-methoxyphenyl)-3-(phenylselanyl)-2,5-dihydrofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Bis(4-methoxyphenyl)-3-(phenylselanyl)-2,5-dihydrofuran is an organic compound that features a unique structure combining methoxyphenyl groups and a phenylselanyl moiety within a dihydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(4-methoxyphenyl)-3-(phenylselanyl)-2,5-dihydrofuran typically involves the reaction of 4-methoxybenzaldehyde with phenylselenyl chloride in the presence of a base, followed by cyclization to form the dihydrofuran ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(4-methoxyphenyl)-3-(phenylselanyl)-2,5-dihydrofuran can undergo various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide derivatives.
Reduction: The compound can be reduced to remove the phenylselanyl group, yielding a simpler dihydrofuran derivative.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylselanyl group typically yields selenoxide derivatives, while reduction can lead to the formation of dihydrofuran derivatives without the phenylselanyl group .
Scientific Research Applications
2,2-Bis(4-methoxyphenyl)-3-(phenylselanyl)-2,5-dihydrofuran has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing other complex organic molecules and can be used in studies involving selenium-containing compounds.
Biology: The compound’s unique structure makes it a candidate for investigating biological activities, including potential antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs with selenium-based pharmacophores.
Mechanism of Action
The mechanism by which 2,2-Bis(4-methoxyphenyl)-3-(phenylselanyl)-2,5-dihydrofuran exerts its effects is not fully understood. it is believed that the phenylselanyl group plays a crucial role in its biological activity. Selenium-containing compounds are known to interact with various molecular targets, including enzymes and proteins, potentially leading to antioxidant effects and modulation of cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Bis(4-methoxyphenyl)-3-(phenylselanyl)-2,5-dihydrofuran
- 2,2-Bis(4-methoxyphenyl)-3-(phenylthio)-2,5-dihydrofuran
- 2,2-Bis(4-methoxyphenyl)-3-(phenylsulfonyl)-2,5-dihydrofuran
Uniqueness
Compared to similar compounds, this compound is unique due to the presence of the phenylselanyl group. This selenium-containing moiety imparts distinct chemical and biological properties, such as potential antioxidant activity and the ability to undergo specific reactions that are not possible with sulfur or oxygen analogs .
Properties
CAS No. |
835903-53-2 |
|---|---|
Molecular Formula |
C24H22O3Se |
Molecular Weight |
437.4 g/mol |
IUPAC Name |
5,5-bis(4-methoxyphenyl)-4-phenylselanyl-2H-furan |
InChI |
InChI=1S/C24H22O3Se/c1-25-20-12-8-18(9-13-20)24(19-10-14-21(26-2)15-11-19)23(16-17-27-24)28-22-6-4-3-5-7-22/h3-16H,17H2,1-2H3 |
InChI Key |
APXYLMKNGNECIR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(C(=CCO2)[Se]C3=CC=CC=C3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-5-phenyl-](/img/structure/B15213152.png)

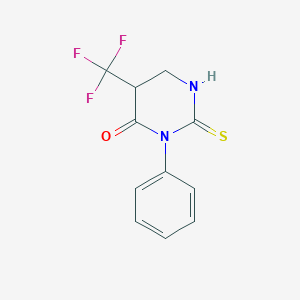
![4-Chloro-5-[(4-chlorophenyl)methoxy]-2-hexylpyridazin-3(2H)-one](/img/structure/B15213204.png)


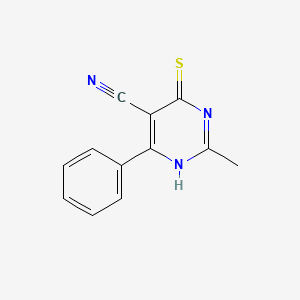
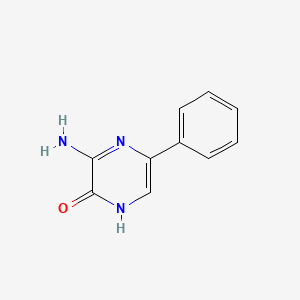

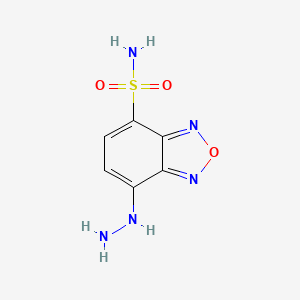


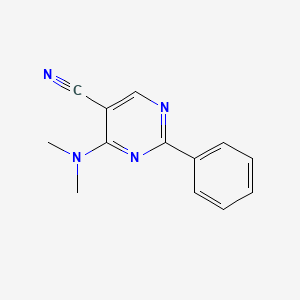
![6,6-Diphenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazol-5(6h)-one](/img/structure/B15213242.png)
